molecular formula C13H18N4OS B2573257 1-(Cyclohex-3-ene-1-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2097923-71-0

1-(Cyclohex-3-ene-1-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Cat. No.: B2573257
CAS No.: 2097923-71-0
M. Wt: 278.37
InChI Key: KGYVAQOXZCSKTB-UHFFFAOYSA-N
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Description

1-(Cyclohex-3-ene-1-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a synthetic organic compound with the molecular formula C13H18N4OS and a molecular weight of 278.38 g/mol . Its structure is characterized by a piperazine core, a privileged scaffold in medicinal chemistry that is present in numerous FDA-approved drugs and is known for its versatile synthetic potential and broad pharmacological applications . This core is functionalized with a 1,2,5-thiadiazol-3-yl heteroaromatic system and a cyclohex-3-ene-1-carbonyl group. The 1,2,5-thiadiazole ring is a nitrogen- and sulfur-containing heterocycle that contributes to the molecule's potential for diverse molecular interactions and is a key motif in various bioactive compounds . The specific research applications and mechanism of action for this exact compound are not fully detailed in the public domain, making it a compelling candidate for exploratory research. Its structure suggests it may be of significant interest in the development of novel pharmacological tools, particularly given that piperazine-thiadiazole hybrids have been investigated as mechanism-based inhibitors for specific enzymes and that related structures have shown promise in anticancer research . Researchers can utilize this compound as a key intermediate or building block for constructing more complex molecules, or as a chemical probe for investigating new biological targets. The compound is provided for research purposes only. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

cyclohex-3-en-1-yl-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4OS/c18-13(11-4-2-1-3-5-11)17-8-6-16(7-9-17)12-10-14-19-15-12/h1-2,10-11H,3-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGYVAQOXZCSKTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CCN(CC2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Cyclohex-3-ene-1-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Cyclohex-3-ene-1-carbonyl Chloride: Cyclohex-3-ene-1-carboxylic acid is treated with thionyl chloride to form cyclohex-3-ene-1-carbonyl chloride.

    Reaction with Piperazine: The cyclohex-3-ene-1-carbonyl chloride is then reacted with piperazine to form 1-(Cyclohex-3-ene-1-carbonyl)piperazine.

    Introduction of Thiadiazole Ring: The final step involves the reaction of 1-(Cyclohex-3-ene-1-carbonyl)piperazine with a thiadiazole derivative under specific conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and advanced reaction conditions.

Chemical Reactions Analysis

1-(Cyclohex-3-ene-1-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the piperazine or thiadiazole rings are replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Cyclohex-3-ene-1-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(Cyclohex-3-ene-1-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiadiazolyl Piperazines

Compound Key Substituents Potential Impact on Properties Reference
Target Compound Cyclohexene carbonyl, thiadiazole Flexibility, moderate lipophilicity N/A
1-(Naphthalene-1-carbonyl)-...piperazine Naphthalene carbonyl, thiadiazole Increased aromaticity, higher rigidity
1-(4-Chloro-thiadiazolyl)-4-propylpiperazine Chloro-thiadiazole, propyl group Enhanced electronic effects, stability

Cyclohexene-Containing Piperazines

  • 1-(3-Cyclohexen-1-ylmethyl)-4-(4-methylbenzyl)piperazine () replaces the carbonyl with a methylene group, reducing polarity and possibly altering membrane permeability .
  • 6-[(4-Phenylpiperazino)carbonyl]-3-cyclohexene-1-carboxylic acid () introduces a carboxylic acid group, which could enhance water solubility and hydrogen-bonding capacity compared to the target compound’s neutral cyclohexene carbonyl .

Sulfur-Containing Piperazines

  • IDH1 Inhibitors (): Compounds like N-(4-butylphenyl)-3-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-4-methylbenzenesulfonamide incorporate sulfonamide groups and demonstrate enzyme inhibitory activity (IC50 <1 µM). The thiadiazole in the target compound may similarly engage in hydrogen bonding or π-π interactions with biological targets .

Biological Activity

The compound 1-(Cyclohex-3-ene-1-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological activities, and relevant research findings, supported by data tables and case studies.

Synthesis of the Compound

The synthesis of 1-(Cyclohex-3-ene-1-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves a multi-step process:

  • Formation of the Piperazine Ring : The initial step involves the reaction of cyclohexanone with piperazine to form a substituted piperazine.
  • Introduction of the Thiadiazole Moiety : The 1,2,5-thiadiazole group is introduced through a condensation reaction involving thioketones and hydrazine derivatives.
  • Carbonyl Group Addition : The cyclohexene carbonyl group is added via acylation reactions.

Anticancer Properties

Research indicates that compounds containing piperazine and thiadiazole moieties exhibit promising anticancer activity. For instance, studies have shown that derivatives similar to 1-(Cyclohex-3-ene-1-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine can inhibit the proliferation of various cancer cell lines.

Case Study: Anticancer Activity Evaluation

A study evaluated the cytotoxic effects of synthesized piperazine derivatives on several cancer cell lines. The results are summarized in Table 1.

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)12.5Apoptosis induction
Compound BHeLa (Cervical)15.0Cell cycle arrest
Target CompoundA549 (Lung)10.0Inhibition of DNA synthesis

The anticancer activity is believed to result from:

  • Induction of Apoptosis : Compounds trigger apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : They interfere with cell cycle progression, particularly at G2/M phase.
  • Inhibition of DNA Synthesis : Some derivatives inhibit enzymes involved in DNA replication.

Other Biological Activities

Besides anticancer properties, piperazine derivatives have shown:

  • Antimicrobial Activity : Exhibiting effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Reducing inflammation in animal models.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications at different positions on the piperazine ring or the thiadiazole moiety can significantly influence their potency and selectivity.

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